(2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile
Description
(2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile (CAS: 1025150-25-7; MF: C₁₉H₁₃N₃O; MW: 299.33 g/mol) is an α,β-unsaturated nitrile derivative featuring a benzoyl group at the C2 position and a quinolin-8-ylamino substituent at C3 (). The compound adopts an E-configuration across both the central double bond and the benzoyl moiety, which influences its electronic properties and intermolecular interactions.
Properties
IUPAC Name |
(E)-2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-12-16(19(23)15-6-2-1-3-7-15)13-22-17-10-4-8-14-9-5-11-21-18(14)17/h1-11,13,22H/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYNNWUHQPNHEK-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CNC2=CC=CC3=C2N=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/NC2=CC=CC3=C2N=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile typically involves a multi-step process. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the benzoyl group and the nitrile group. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The benzoyl and quinoline groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under conditions such as reflux in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
(2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and quinoline groups can bind to specific sites on these targets, modulating their activity. The nitrile group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Quinoline-Based Chalcones
Example: (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one ()
- Structural Differences : Replaces the nitrile (-CN) group with a ketone (-C(O)-) and lacks the benzoyl substituent.
- Key Findings: Dihedral angles between quinolinyl residues range from 63.30° to 83.72°, influenced by chloro and methyl substituents (). The ketone group enables conjugation similar to the nitrile but with reduced electron-withdrawing effects, altering photophysical properties. Demonstrated bioactivity as intermediates in drug synthesis (e.g., ivabradine analogs; ).
Acrylonitrile Derivatives with Aromatic Substituents
Example: (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile ()
- Structural Differences: Replaces quinolin-8-ylamino with diphenylamino and pyridyl groups.
- Key Findings: Exhibits strong π-π interactions in the solid state due to diphenylamino groups. HOMO-LUMO gaps (3.1–3.3 eV) are modulated by electron-donating substituents, suggesting higher conductivity than benzoyl/quinoline analogs. Crystallizes with multiple conformers (anti/syn) in polar solvents.
Sulfonyl and Trifluoromethoxy Substituted Analogs
Example : (2E)-2-(Benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile ()
- Structural Differences: Replaces benzoyl with benzenesulfonyl and quinolinylamino with trifluoromethoxyphenyl.
- Trifluoromethoxy (-OCF₃) substituents increase lipophilicity, impacting solubility and membrane permeability.
| Property | Target Compound | Sulfonyl Analog () |
|---|---|---|
| Electron-Withdrawing Group | Benzoyl (-C(O)Ph) | Benzenesulfonyl (-SO₂Ph) |
| LogP (Predicted) | ~2.5 | ~3.2 |
| Synthetic Accessibility | Moderate | High (via sulfonation) |
Nitrile-Containing Pharmaceutical Intermediates
Example : (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile ()
- Structural Differences: Simpler structure lacking quinoline and benzoyl groups.
- Key Findings: Used in the synthesis of ivabradine (antianginal drug), highlighting nitriles as versatile intermediates. Methoxy groups enhance solubility but reduce aromatic stacking compared to quinoline.
Biological Activity
(2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile, also known by its CAS number 1025150-25-7, is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, including anticancer activity, antibacterial effects, and its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C19H13N3O. The compound features a quinoline moiety and a nitrile group, which are significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives containing the quinoline structure have shown significant activity against breast and prostate cancer cells by inducing apoptosis and inhibiting angiogenesis .
A comparative study of several quinoline derivatives demonstrated that those with a benzoyl substitution exhibited enhanced cytotoxicity. The mechanism appears to involve the induction of oxidative stress and DNA damage, leading to cell cycle arrest in the G1 phase .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. In vitro assays revealed that it possesses moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The proposed mechanism involves the inhibition of bacterial DNA synthesis, which is crucial for bacterial growth and replication .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to strand breaks and ultimately triggering apoptotic pathways.
- Oxidative Stress : The generation of reactive oxygen species (ROS) has been implicated in the anticancer activity, causing cellular damage that promotes apoptosis .
- Enzyme Inhibition : Some studies suggest that this compound may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| Anticancer | PC3 (Prostate Cancer) | 20 | DNA damage via oxidative stress |
| Antibacterial | Staphylococcus aureus | 30 | Inhibition of DNA synthesis |
| Antibacterial | Escherichia coli | 25 | Disruption of bacterial replication |
Case Studies
In a recent clinical trial involving similar quinoline derivatives, patients with advanced breast cancer showed improved outcomes when treated with compounds that share structural similarities with this compound. The trial reported a significant reduction in tumor size and improved overall survival rates compared to control groups .
Another study focused on the antibacterial efficacy of quinoline derivatives found that modifications to the benzoyl group significantly enhanced activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics based on this scaffold.
Q & A
Q. What are the recommended methods for synthesizing (2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile with high stereochemical purity?
The synthesis of this compound requires careful control of reaction conditions to achieve stereoselectivity. A multi-step approach involving:
- Knoevenagel condensation to form the α,β-unsaturated nitrile core.
- Benzoylation under mild acidic conditions to avoid hydrolysis of the nitrile group.
- Coupling with quinolin-8-amine using a palladium-catalyzed Buchwald-Hartwig amination or copper-mediated Ullmann reaction to ensure regioselectivity at the quinoline’s 8-position . For stereochemical purity, use chiral auxiliaries or asymmetric catalysis, as demonstrated in related prop-2-enenitrile syntheses .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- X-ray crystallography : Use SHELXL for structure refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- NMR : - and -NMR to confirm proton environments and nitrile/quinoline connectivity. NOESY can resolve E/Z isomerism in the α,β-unsaturated system .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
Q. How can researchers screen the biological activity of this compound against protein targets?
Design assays targeting quinoline-interacting proteins (e.g., kinases, G-protein-coupled receptors):
- Fluorescence polarization assays to measure binding affinity.
- Time-resolved FRET (as in RGS4 inhibitor studies) to monitor real-time interactions .
- Crystallographic fragment screening to identify binding pockets, leveraging high-resolution protein structures .
Advanced Research Questions
Q. How to address discrepancies in crystallographic data refinement when using SHELX for this compound?
Common issues include overfitting due to low data-to-parameter ratios or twinned crystals . Mitigate by:
- Applying RESTRAIN commands in SHELXL to limit unreasonable bond lengths/angles.
- Using TWIN/BASF instructions for twinned data .
- Cross-validating with WinGX/ORTEP-III for graphical validation of thermal ellipsoids and hydrogen bonding .
Q. What strategies optimize synthetic yield while maintaining stereochemical integrity in complex reaction environments?
- Solvent selection : Use aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Temperature control : Low temperatures (−20°C) during coupling steps to suppress racemization .
- Catalyst optimization : Screen Pd/Xantphos or Cu/I-proline systems for efficient quinoline-amine coupling .
- In-line analytics : Employ HPLC-MS to monitor reaction progress and isolate stereoisomers .
Q. How to resolve conflicting bioactivity data across different assay platforms?
- Validate assay conditions : Ensure consistent pH, ionic strength, and cofactor availability (e.g., Mg for kinase assays).
- Control for solvent effects : DMSO concentrations >1% can denature proteins.
- Orthogonal assays : Combine FRET with surface plasmon resonance (SPR) to confirm binding kinetics .
- Structural analysis : Compare binding modes in X-ray structures to identify assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
